Ivermectin is a complex of eight closely related natural products, collectively termed avermectins, produced by the bacterium Streptomyces avermitilis MA-4680. [] Two avermectins, abamectin (the avermectin B1) and ivermectin, have been commercialized. [] Ivermectin is a semi-synthetic derivative of avermectin B1, specifically the 22,23-dihydro derivative. [] It is classified as a macrocyclic lactone and belongs to the milbemycin family. Ivermectin is a potent antiparasitic agent with a broad spectrum of activity against nematodes and arthropods. [] It is widely used in veterinary medicine for the treatment and control of various parasitic infections in livestock and companion animals. []
Ivermectin B1a is a semi-synthetic derivative of avermectin, a compound produced by the bacterium Streptomyces avermitilis. It is primarily known for its antiparasitic properties and has been widely used in veterinary and human medicine. Ivermectin B1a is classified under the category of macrocyclic lactones, which are characterized by their large cyclic structure that includes a lactone (ester) group.
Ivermectin B1a is derived from avermectin through selective catalytic hydrogenation processes. Avermectins are produced by fermentation using the Streptomyces avermitilis strain, which synthesizes these compounds as secondary metabolites. The production of ivermectin B1a involves chemical modifications to enhance its efficacy and stability compared to its parent compound, avermectin .
Ivermectin B1a belongs to the class of antiparasitic agents, specifically macrocyclic lactones. It acts primarily against nematodes and ectoparasites, making it an essential drug in both veterinary and human medicine. The compound is also classified as an anthelmintic and insecticide due to its ability to disrupt neuromuscular function in parasites.
The synthesis of ivermectin B1a typically involves the following methods:
Technical details include:
Ivermectin B1a has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , indicating a large number of carbon, hydrogen, and oxygen atoms.
The structural representation reveals a macrocyclic framework essential for its biological activity.
Ivermectin B1a participates in several chemical reactions that are crucial for its synthesis and modification:
These reactions are carefully controlled to maintain the integrity of the compound's structure while enhancing its pharmacological properties.
Ivermectin B1a exerts its pharmacological effects primarily through its interaction with glutamate-gated chloride channels in the nervous system of parasites.
Data from studies indicate that ivermectin demonstrates high affinity for these channels, which is critical for its efficacy as an antiparasitic agent .
Relevant analyses include spectroscopic methods (NMR, IR) used for characterizing the structure and confirming purity during synthesis.
Ivermectin B1a has significant applications in both veterinary and human medicine:
Research continues into expanding its applications, including potential uses against other diseases caused by parasites.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2